7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15072942
InChI: InChI=1S/C29H28N4O4S/c1-18-4-3-5-24(19(18)2)31-10-12-32(13-11-31)27(34)21-8-6-20(7-9-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-9,14-15H,10-13,16-17H2,1-2H3,(H,30,38)
SMILES:
Molecular Formula: C29H28N4O4S
Molecular Weight: 528.6 g/mol

7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

CAS No.:

Cat. No.: VC15072942

Molecular Formula: C29H28N4O4S

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one -

Specification

Molecular Formula C29H28N4O4S
Molecular Weight 528.6 g/mol
IUPAC Name 7-[[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C29H28N4O4S/c1-18-4-3-5-24(19(18)2)31-10-12-32(13-11-31)27(34)21-8-6-20(7-9-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-9,14-15H,10-13,16-17H2,1-2H3,(H,30,38)
Standard InChI Key KUGZVBHUJHABDE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6)C

Introduction

The compound 7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound, due to its intricate structure, may exhibit unique pharmacological effects.

Synthesis Methods

The synthesis of such a complex molecule typically involves multiple steps, including:

  • Formation of the Quinazoline Core: This often starts with the reaction of an anthranilic acid derivative with a suitable carbonyl compound.

  • Introduction of the Dioxolo Ring: This may involve a cyclization reaction using a diol precursor.

  • Attachment of the Piperazine Moiety: Typically achieved through a carbonylation reaction involving a piperazine derivative.

  • Final Assembly: Involves the coupling of the benzyl group with the rest of the molecule.

Synthesis Steps

  • Step 1: Synthesis of the quinazoline core via condensation reactions.

  • Step 2: Introduction of the dioxolo ring through cyclization.

  • Step 3: Attachment of the piperazine moiety via carbonylation.

  • Step 4: Final assembly through coupling reactions.

Biological Activity Table

ActivityPotential Mechanism
AnticancerInhibition of cell cycle regulators
Anti-inflammatoryModulation of cytokine production
AntimicrobialDisruption of cell wall synthesis

Research Findings and Future Directions

While specific research findings on this compound are scarce, studies on similar quinazolines suggest promising avenues for investigation:

  • In Vitro Studies: To assess cytotoxicity and antimicrobial efficacy.

  • In Vivo Studies: To evaluate pharmacokinetics, toxicity, and efficacy in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved bioactivity.

Future Research Directions

  • In Vitro Screening: For anticancer and antimicrobial activities.

  • In Vivo Pharmacokinetic Studies: To assess bioavailability and metabolism.

  • SAR Studies: To modify the compound for enhanced efficacy and safety.

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